Bienvenue dans la boutique en ligne BenchChem!

Olanzapine

treatment-resistant schizophrenia real-world effectiveness psychiatric hospitalization

Procure Olanzapine (132539-06-1) for specialized metabolic/DDI research. Its unique high M1 (Ki=1.9nM) and H1 (Ki=7nM) affinity distinguishes it from risperidone, making it the benchmark for weight gain models. Its CYP1A2-dependent path (not CYP3A4) is ideal for DDI studies with fluvoxamine/smoking. Form II polymorph available for solid dosage development.

Molecular Formula C17H20N4S
Molecular Weight 312.4 g/mol
CAS No. 132539-06-1
Cat. No. B1677200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine
CAS132539-06-1
SynonymsLY-170052, LY170052, LY 170052, Olanzapine, Zyprexa, Zolafren
Molecular FormulaC17H20N4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3
InChIKeyKVWDHTXUZHCGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPartly miscible
Practically insoluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olanzapine CAS 132539-06-1 Procurement Guide: Receptor Binding Profile and Compound Class Overview


Olanzapine (CAS 132539-06-1) is a thienobenzodiazepine-class second-generation antipsychotic (SGA) that functions as a multi-receptor antagonist, binding with high affinity (Ki < 100 nM) to serotonin 5-HT2A/2C, 5-HT6, dopamine D1-4, histamine H1, and adrenergic α1 receptors [1]. The compound exhibits approximately 16-fold higher affinity for 5-HT2A receptors relative to dopamine D2L receptors (D2L/5-HT2A Ki ratio = 16.21), a defining pharmacodynamic feature of its class [2]. Olanzapine demonstrates moderate affinity for 5-HT3 (Ki = 57 nM) and muscarinic M1-5 receptors (Ki = 32–132 nM), while binding weakly to GABAA, BZD, and β-adrenergic receptors (Ki > 10 μM) [1].

Why Olanzapine CAS 132539-06-1 Cannot Be Assumed Interchangeable with In-Class SGAs


Although olanzapine shares the SGA classification with agents such as risperidone, clozapine, quetiapine, and aripiprazole, assuming functional interchangeability is unsupported by head-to-head evidence. These agents diverge substantially in their receptor occupancy signatures [1]. For example, clozapine demonstrates a D2L/5-HT2A Ki ratio of 33.17 compared to olanzapine's 16.21, while asenapine's ratio is 17.80, reflecting distinct pharmacodynamic profiles [1]. These receptor-level differences translate into quantitatively distinct efficacy, tolerability, and metabolic risk profiles, as established in direct comparative trials and meta-analyses detailed in Section 3 [2][3].

Olanzapine CAS 132539-06-1 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Olanzapine vs. Clozapine: Comparable PANSS Efficacy with 38% Lower Psychiatric Admission Risk in Real-World Use

In a systematic review and meta-analysis of 12 studies comparing olanzapine to clozapine, random-effects modeling showed no significant difference between the two drugs on PANSS total scores, BPRS total scores, or negative schizophrenia symptoms [1]. A large South Korean registry study within the analysis found that olanzapine-treated patients had a 38% lower risk of psychiatric admission over five years compared to clozapine-treated patients [1]. Clozapine was more frequently associated with sleepiness, dizziness, and hypersalivation, whereas olanzapine was associated with greater weight gain [1].

treatment-resistant schizophrenia real-world effectiveness psychiatric hospitalization comparative efficacy

Olanzapine vs. Risperidone and Other SGAs: Superior PANSS Response Rate in Acute Schizophrenia

In a randomized, multicenter, assessor-blinded trial of 3,067 acutely ill patients with schizophrenia, olanzapine and risperidone demonstrated the highest 6-week PANSS response rates (68% each), significantly exceeding those of aripiprazole, ziprasidone, and quetiapine [1][2]. Olanzapine showed a mean difference in PANSS percentage change of 5.52–7.93 versus aripiprazole, ziprasidone, and quetiapine (P < 0.05) [1]. Olanzapine also exhibited the lowest all-cause discontinuation rate (20%), which was superior to both haloperidol and ziprasidone (hazard ratios: 0.61–0.73) [1][2].

acute schizophrenia PANSS antipsychotic efficacy response rate

Olanzapine vs. Aripiprazole and Risperidone: Quantified Metabolic Risk for Informed Procurement and Risk Stratification

A meta-analysis of 48 randomized, blinded studies (105 arms) quantified olanzapine's metabolic side effect burden versus other SGAs [1]. Olanzapine produced significantly more weight gain than all other SGAs except clozapine, for which no difference was found [1]. Olanzapine produced greater cholesterol increases than aripiprazole, risperidone, and ziprasidone [1]. Olanzapine produced greater glucose increases than amisulpride, aripiprazole, quetiapine, risperidone, and ziprasidone; no difference versus clozapine was found [1]. In a large meta-analysis of 100 trials, olanzapine showed the worst BMI increase (1.07 points) and the worst LDL cholesterol increase (7.72 mg/dL) among evaluated agents [2].

metabolic side effects weight gain cholesterol glucose comparative safety

Olanzapine Long-Acting Injectable: Subcutaneous Formulation (TV-44749) Eliminates PDSS Risk vs. Intramuscular Olanzapine Pamoate

The intramuscular LAI formulation of olanzapine pamoate (Zyprexa Relprevv) carries a boxed warning for post-injection delirium/sedation syndrome (PDSS) and requires a REMS program [1]. TV-44749 (Teva), a once-monthly subcutaneous extended-release injectable olanzapine, was designed to eliminate PDSS risk through subcutaneous administration (less vascular tissue) and copolymer technology that precipitates instantly on plasma contact, entrapping olanzapine particles [1][2]. In phase 1 and phase 3 (SOLARIS, NCT05693935, n=675) studies, TV-44749 maintained controlled release without plasma concentration bursts and has recorded zero suspected or confirmed PDSS events after >3,217 active injections as of August 2024 [2].

long-acting injectable depot formulation PDSS subcutaneous compliance

Olanzapine Pamoate Depot Patent Expiration: Generic Long-Acting Injectable Market Entry

The foundational U.S. patent covering the olanzapine pamoate long-acting injectable formulation (Zyprexa Relprevv), US Patent 6,169,084 B1 titled '2-methyl-thieno-benzodiazepine formulation,' expired on September 30, 2018 [1][2]. The patent disclosed a pharmaceutically elegant formulation comprising olanzapine or a pamoate salt or solvate thereof with an oleaginous or cholesterol microsphere carrier [1]. With patent expiry, the pathway for generic olanzapine pamoate LAI manufacturing is now open, enabling competitive procurement of depot olanzapine formulations [2].

patent expiration generic LAI olanzapine pamoate procurement cost

Olanzapine vs. Clozapine: Differential Muscarinic M3 Affinity with Implications for Metabolic Risk

Receptor binding profiling reveals a marked difference between olanzapine and clozapine at the muscarinic M3 receptor, a target implicated in insulin secretion and metabolic regulation [1]. Olanzapine exhibits a D2L/M3 Ki ratio of 0.63, indicating higher relative affinity for M3 than D2L, whereas clozapine shows a D2L/M3 Ki ratio of 5.51—an approximately 8.7-fold difference in relative binding profiles [1]. This differential M3 antagonism may mechanistically contribute to olanzapine's greater propensity for glucose dysregulation and weight gain compared to many other SGAs [2].

receptor binding muscarinic M3 metabolic dysregulation D2L/M3 ratio

Olanzapine CAS 132539-06-1 Recommended Procurement and Research Application Scenarios


Clinical Trials Requiring High-Efficacy Active Comparator Arm

Olanzapine is an appropriate active comparator in randomized controlled trials evaluating novel antipsychotics where establishing non-inferiority to a top-tier efficacy benchmark is required. The compound's 68% PANSS response rate in acute schizophrenia, equal to risperidone and superior to aripiprazole, ziprasidone, and quetiapine (mean difference 5.52–7.93 percentage points), positions it as a validated high-efficacy reference [1]. Its 20% all-cause discontinuation rate, the lowest among seven major antipsychotics in a 2026 head-to-head trial, further supports its utility as a retention-optimized comparator [1].

Treatment-Resistant Schizophrenia Where Clozapine Monitoring Is Contraindicated or Unavailable

Olanzapine offers a viable alternative to clozapine for treatment-resistant schizophrenia when hematological monitoring infrastructure is absent or when patients decline or cannot tolerate clozapine. Real-world registry data demonstrate a 38% lower risk of psychiatric admission over five years with olanzapine compared to clozapine, and random-effects meta-analysis shows no significant difference in PANSS total scores or negative symptoms [2]. This evidence supports procurement for treatment-resistant populations without the REMS and ANC monitoring burden inherent to clozapine use [2].

Long-Acting Injectable Depot Procurement for Adherence-Challenged Populations

With US6169084 patent expiry (September 30, 2018), generic olanzapine pamoate LAI manufacturing is now permissible, enabling cost-effective depot antipsychotic procurement [3][4]. Additionally, the emerging subcutaneous LAI formulation TV-44749 eliminates PDSS risk (0 events in >3,217 injections) compared to intramuscular olanzapine pamoate, which carries a boxed warning and REMS requirement [5]. These formulation options make olanzapine LAI a procurement-relevant alternative to branded LAI products for long-term maintenance therapy where oral adherence is compromised.

Metabolic Research Models Requiring High-Metabolic-Liability SGA Control

Olanzapine's well-quantified metabolic profile—including the highest BMI increase (1.07 points) and highest LDL cholesterol increase (7.72 mg/dL) among 18 antipsychotics evaluated in a 2020 network meta-analysis—makes it an ideal positive control in preclinical or clinical studies investigating antipsychotic-induced metabolic dysregulation [6]. Its 8.7-fold higher relative M3 affinity compared to clozapine (D2L/M3 Ki ratio 0.63 vs. 5.51) provides a mechanistic anchor for research on muscarinic-mediated insulin secretion impairment [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olanzapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.